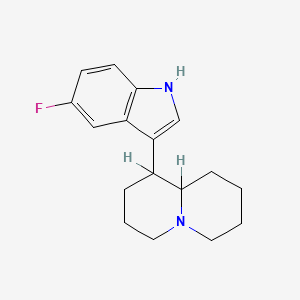
Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine is a complex organic compound that belongs to the class of quinolizines. This compound is characterized by its unique structure, which includes a fluorinated indole moiety and a quinolizine backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine typically involves multi-step organic reactions. A common synthetic route might start with the preparation of the indole derivative, followed by its fluorination. The quinolizine ring can be constructed through cyclization reactions involving suitable precursors. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: As a potential therapeutic agent due to its unique structure and possible biological activities.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- Octahydro-1-(5-chloro-1H-indol-3-yl)-2H-quinolizine
- Octahydro-1-(5-bromo-1H-indol-3-yl)-2H-quinolizine
- Octahydro-1-(5-methyl-1H-indol-3-yl)-2H-quinolizine
Uniqueness
Octahydro-1-(5-fluoro-1H-indol-3-yl)-2H-quinolizine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
CAS番号 |
118687-88-0 |
|---|---|
分子式 |
C17H21FN2 |
分子量 |
272.36 g/mol |
IUPAC名 |
1-(5-fluoro-1H-indol-3-yl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C17H21FN2/c18-12-6-7-16-14(10-12)15(11-19-16)13-4-3-9-20-8-2-1-5-17(13)20/h6-7,10-11,13,17,19H,1-5,8-9H2 |
InChIキー |
NRPDQADCTMJYKS-UHFFFAOYSA-N |
正規SMILES |
C1CCN2CCCC(C2C1)C3=CNC4=C3C=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















